Positional Isomerism and Distinct Acylation Site Confirmed by Structural Analysis
3''-HABA Kanamycin A is unequivocally identified as the positional isomer acylated with L-HABA at the C-3'' amino group of kanamycin A, in contrast to amikacin, which is acylated at the C-1 amino group [1]. This structural distinction is fundamental for studies requiring precise molecular characterization.
| Evidence Dimension | Acylation Site |
|---|---|
| Target Compound Data | Acylation at C-3'' amino group of kanamycin A |
| Comparator Or Baseline | Amikacin: Acylation at C-1 amino group of 2-deoxystreptamine moiety |
| Quantified Difference | Different positional isomer, leading to distinct biological activity profiles |
| Conditions | Chemical synthesis and structural characterization (Naito et al., 1973) |
Why This Matters
This positional isomerism is critical for researchers studying the impact of specific acylation sites on ribosomal binding and antibiotic resistance mechanisms.
- [1] Naito T, et al. Aminoglycoside antibiotics. II. Configurational and positional isomers of BB-K8. J Antibiot (Tokyo). 1973;26(5):297-301. View Source
